molecular formula C21H21N3O4 B609161 5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide CAS No. 1623481-80-0

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide

Cat. No. B609161
M. Wt: 379.42
InChI Key: JMYDHMCYZKRDPD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide” is also known as ML381 or VU0488130 . It is a novel M5-orthosteric antagonist possessing a high degree of muscarinic subtype selectivity . The chemical formula of this compound is C21H21N3O4 .


Molecular Structure Analysis

The IUPAC name of the compound is 5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide . The InChi Key is JMYDHMCYZKRDPD-AWEZNQCLSA-N . The exact mass of the compound is 379.15 and the molecular weight is 379.420 .


Physical And Chemical Properties Analysis

The compound appears as a solid powder . It is soluble in DMSO . The compound should be stored in dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

  • Inhibitory activity on blood platelet aggregation: Methyl 5-substituted oxazole-4-carboxylates, related to the specified compound, have shown inhibitory activity on blood platelet aggregation, comparable to that of aspirin in certain cases (Ozaki et al., 1983).

  • Synthesis of antimicrobial and antifungal agents: Novel derivatives of 6-oxo-pyridine-3-carboxamide, structurally similar to the compound , have been synthesized and evaluated as potent antibacterial and antifungal agents (El-Sehrawi et al., 2015).

  • Development of anti-inflammatory agents: Research into molecules such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which shares structural characteristics with the specified compound, aims to develop novel anti-inflammatory agents (Moloney, 2001).

  • Evaluation as CO2 reduction catalysts: Rhenium tricarbonyl complexes, including those with ligands containing a pyridine moiety bound to an oxazoline ring, have been synthesized and shown to catalyze the electrochemical reduction of CO2 (Nganga et al., 2017).

  • Anticancer and anti-5-lipoxygenase activities: Pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Safety And Hazards

The compound is for research use only and not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYDHMCYZKRDPD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide

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